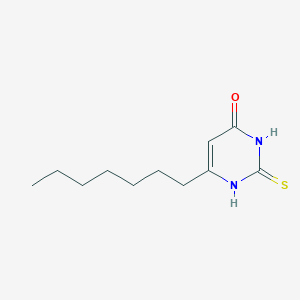
6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidinethione family. It is characterized by a heptyl group at the 6th position and a sulfanylidene group at the 2nd position of the pyrimidin-4-one ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one typically involves the reaction of heptyl-substituted pyrimidine derivatives with sulfur-containing reagents. One common method is the reaction of 6-heptyl-2-thiouracil with an appropriate oxidizing agent to introduce the sulfanylidene group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the heptyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted pyrimidin-4-one derivatives.
Scientific Research Applications
6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one: A pyrimidinethione with a hydroxyethyl group instead of a heptyl group.
2-Mercaptopyrimidine-4,6-diol: A related compound with hydroxyl groups at positions 4 and 6.
Uniqueness
6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The heptyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets of proteins. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
53554-46-4 |
|---|---|
Molecular Formula |
C11H18N2OS |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H18N2OS/c1-2-3-4-5-6-7-9-8-10(14)13-11(15)12-9/h8H,2-7H2,1H3,(H2,12,13,14,15) |
InChI Key |
MTRAJDWJDQTNEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC(=O)NC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



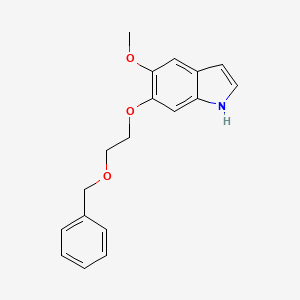
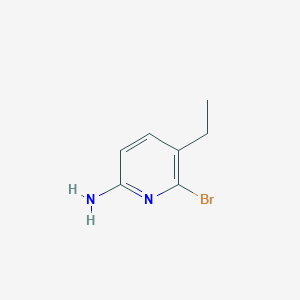
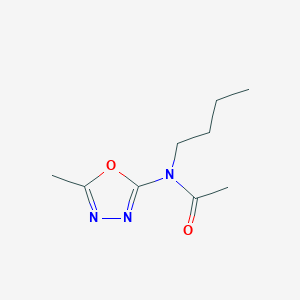
![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12930376.png)
![Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-](/img/structure/B12930384.png)
![N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide](/img/structure/B12930390.png)
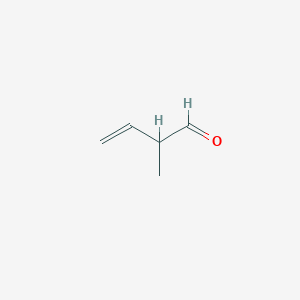
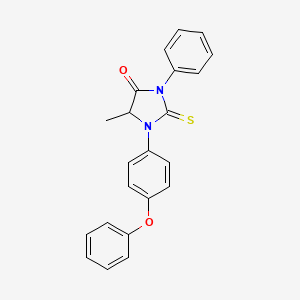


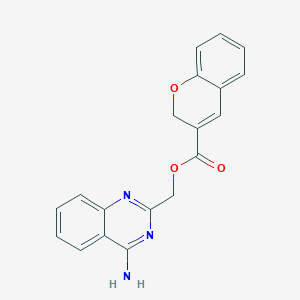
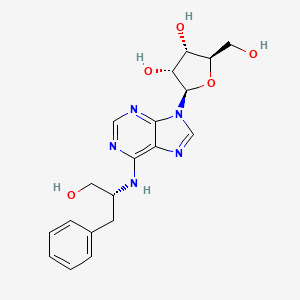
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid](/img/structure/B12930449.png)
